molecular formula C9H8N2O3S B062177 7-Methoxy-2-methyl-4-nitro-1,3-benzothiazole CAS No. 163299-53-4

7-Methoxy-2-methyl-4-nitro-1,3-benzothiazole

Cat. No. B062177
CAS RN: 163299-53-4
M. Wt: 224.24 g/mol
InChI Key: GPGKTQWULIGBOR-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-4-nitro-1,3-benzothiazole is a chemical compound that has been widely studied for its potential use in scientific research. This molecule has a unique structure that makes it an interesting target for synthesis and investigation. In

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-4-nitro-1,3-benzothiazole involves the covalent modification of the active site of PTPs. The molecule reacts with the cysteine residue in the active site, resulting in the formation of a stable adduct. This covalent modification leads to the inhibition of PTP activity, which can be monitored using fluorescence spectroscopy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Methoxy-2-methyl-4-nitro-1,3-benzothiazole are primarily related to its interaction with PTPs. Inhibition of PTP activity can lead to changes in cell signaling pathways, which can have downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 7-Methoxy-2-methyl-4-nitro-1,3-benzothiazole in lab experiments is its high selectivity for PTPs. This molecule has been shown to be highly specific for PTPs compared to other phosphatases, making it a useful tool for studying PTP activity in cells. However, one limitation is that the covalent modification of the active site of PTPs is irreversible, which can make it difficult to study the effects of PTP inhibition over time.

Future Directions

There are several future directions for research involving 7-Methoxy-2-methyl-4-nitro-1,3-benzothiazole. One area of interest is the development of new fluorescent probes based on this molecule for studying other enzymes or cellular processes. Additionally, there is potential for using this molecule as a therapeutic agent for diseases involving dysregulated PTP activity, such as cancer and diabetes. Further studies are needed to explore these potential applications.

Synthesis Methods

The synthesis of 7-Methoxy-2-methyl-4-nitro-1,3-benzothiazole involves the reaction of 2-methyl-4-nitrophenyl isothiocyanate with 2-amino-5-methoxybenzoic acid. The reaction takes place in the presence of a base and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is obtained after purification by recrystallization or column chromatography.

Scientific Research Applications

7-Methoxy-2-methyl-4-nitro-1,3-benzothiazole has been used in various scientific research applications, including as a fluorescent probe for detecting protein tyrosine phosphatases (PTPs). PTPs are important enzymes that regulate cell signaling pathways and are involved in many diseases, including cancer and diabetes. The fluorescent properties of this molecule make it a useful tool for studying PTP activity in cells.

properties

CAS RN

163299-53-4

Product Name

7-Methoxy-2-methyl-4-nitro-1,3-benzothiazole

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

7-methoxy-2-methyl-4-nitro-1,3-benzothiazole

InChI

InChI=1S/C9H8N2O3S/c1-5-10-8-6(11(12)13)3-4-7(14-2)9(8)15-5/h3-4H,1-2H3

InChI Key

GPGKTQWULIGBOR-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC(=C2S1)OC)[N+](=O)[O-]

Canonical SMILES

CC1=NC2=C(C=CC(=C2S1)OC)[N+](=O)[O-]

synonyms

Benzothiazole, 7-methoxy-2-methyl-4-nitro- (9CI)

Origin of Product

United States

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